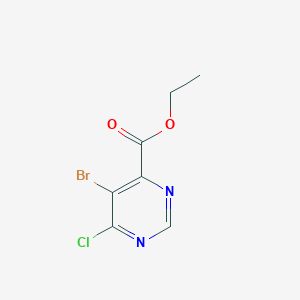
trans-4-(Methoxymethyl)cyclohexanamine hydrochloride
Overview
Description
Trans-4-(Methoxymethyl)cyclohexanamine hydrochloride, also known as t-4-MMC, is a novel compound. It has a molecular formula of C8H18ClNO and a molecular weight of 179.69 g/mol .
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl (trans-4-methoxycyclohexyl)carbamate with hydrogen chloride in 1,4-dioxane at 0° C . After being stirred for 20 hours, diethyl ether is added .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a methoxymethyl group and an amine group attached to the fourth carbon atom .Chemical Reactions Analysis
The primary chemical reaction involved in the synthesis of this compound is the reaction of tert-butyl (trans-4-methoxycyclohexyl)carbamate with hydrogen chloride .Scientific Research Applications
Metabolism Studies
- Metabolites Identification : Studies have shown that cyclohexylamine, a related compound, is largely excreted unchanged in humans and animals like rats and guinea pigs. Only a small percentage is metabolized, with minor metabolites including trans-cyclohexane-1,2-diol and various aminocyclohexanol isomers (Renwick & Williams, 1972).
Pharmaceutical Derivative Development
- Derivative Synthesis for Enhanced Absorption : Derivatives of tranexamic acid, which include trans-4-(aminomethyl)cyclohexanecarboxylic acid, have been synthesized for better absorption compared to tranexamic acid itself. These derivatives show potential for improved pharmacological profiles (Svahn, Merényi, Karlson, Widlund, & Grälls, 1986).
Analytical and Chemical Studies
- Characterization of Psychoactive Arylcyclohexylamines : Research has been conducted on the characterization of various arylcyclohexylamines, including their determination in biological matrices such as blood and urine. This research aids in understanding the pharmacological profiles of these compounds (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
- Molecular Structure and Synthesis : Investigations into the synthesis of compounds like trans-4-(N-acetylamido)cyclohexanol, a precursor for pharmaceutical intermediates, highlight the chemical processes and structural analysis of cyclohexanol derivatives (Jia-jun, 2012).
- Configurational Effects in Stereosiomeric Cyclohexanes : Studies have examined how different configurations of cyclohexane derivatives, like 1,4‐di(alkoxymethyl)cyclohexanes, affect proton transfers and ion–neutral complex formation, contributing to the understanding of chemical behaviors in different stereoisomeric forms (Denekamp & Mandelbaum, 1995).
Pharmacokinetic and Toxicological Studies
- Influence on Pharmacokinetics : Research on the pharmacokinetics of related cyclohexanamine derivatives helps in understanding the drug distribution and metabolism, crucial for developing safe and effective medications (Tse, Chang, Finkelstein, Ballard, & Jaffe, 1984).
Safety and Hazards
properties
IUPAC Name |
4-(methoxymethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNBGXGBMVAZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


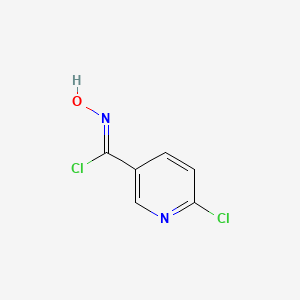
![2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1398799.png)

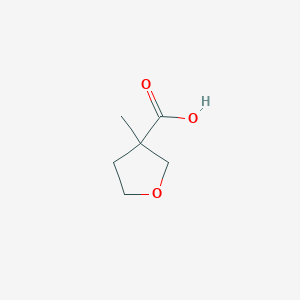
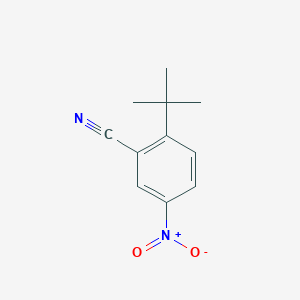




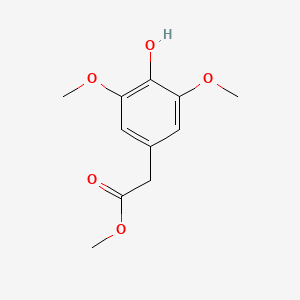
![2,8-Diazaspiro[4.5]decane hydrochloride](/img/structure/B1398814.png)

